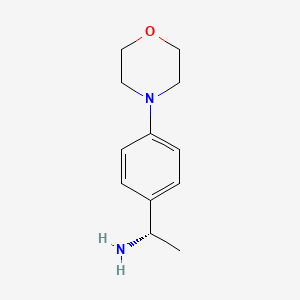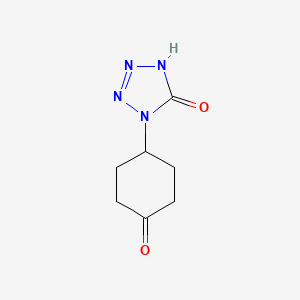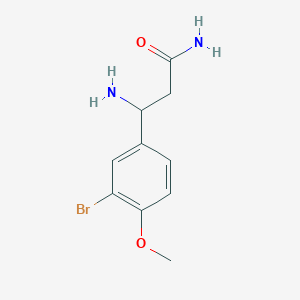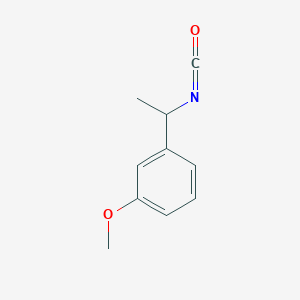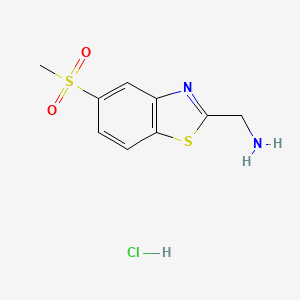
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride is a compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This particular compound is characterized by the presence of a methanesulfonyl group attached to the benzothiazole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Methanamine Group: The methanamine group can be introduced by reacting the intermediate compound with formaldehyde and ammonium chloride under reductive amination conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways . The exact mechanism of action depends on the specific biological activity being studied and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Methoxy-1,3-benzothiazol-2-yl)methanamine hydrochloride .
- N-(1,3-benzothiazol-2-yl)methanesulfonamide .
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides .
Uniqueness
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological properties. This compound has shown potential in various scientific research applications, including as a drug candidate for the treatment of diseases such as cancer and Alzheimer’s disease .
Propiedades
Fórmula molecular |
C9H11ClN2O2S2 |
|---|---|
Peso molecular |
278.8 g/mol |
Nombre IUPAC |
(5-methylsulfonyl-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2O2S2.ClH/c1-15(12,13)6-2-3-8-7(4-6)11-9(5-10)14-8;/h2-4H,5,10H2,1H3;1H |
Clave InChI |
BRYXFPLIPNHRCY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


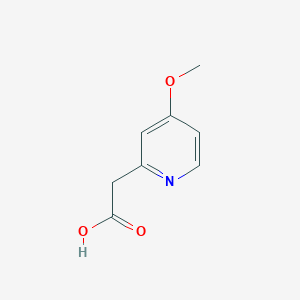
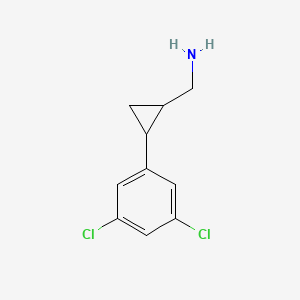
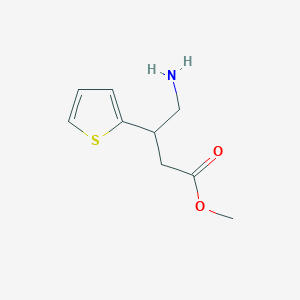
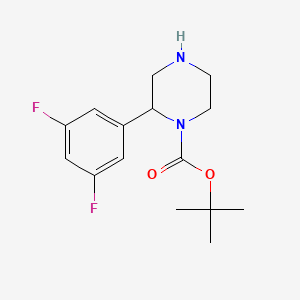
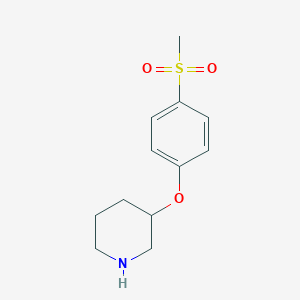
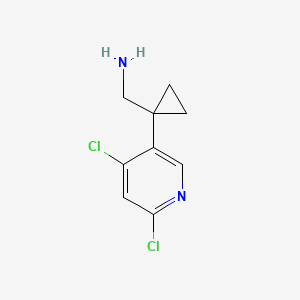
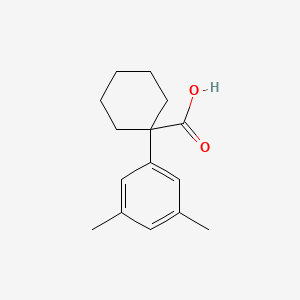
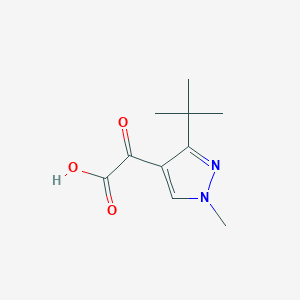
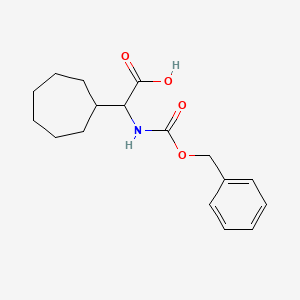
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
